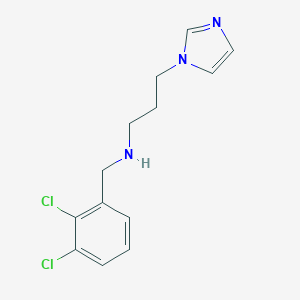
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DCB-IP3 and belongs to the class of imidazole-based compounds. DCB-IP3 is a potent inhibitor of the inositol trisphosphate receptor (IP3R), which is an intracellular calcium channel.
作用機序
DCB-IP3 acts as a potent inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, which is an intracellular calcium channel. N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine plays a crucial role in regulating calcium signaling within cells. DCB-IP3 binds to the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine and inhibits its function, leading to a decrease in intracellular calcium levels. This decrease in calcium levels has been shown to have a variety of physiological effects, including inducing apoptosis in cancer cells, reducing neuroinflammation, and improving cardiac function.
Biochemical and Physiological Effects:
DCB-IP3 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DCB-IP3 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DCB-IP3 has been shown to improve cardiac function by reducing cardiac hypertrophy and improving cardiac contractility.
実験室実験の利点と制限
One of the major advantages of DCB-IP3 is its potency as an inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. This allows for the study of the physiological effects of decreased intracellular calcium levels. However, one limitation of DCB-IP3 is its specificity for the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. It may also inhibit other calcium channels, leading to off-target effects.
将来の方向性
There are several future directions for the study of DCB-IP3. One potential direction is the development of DCB-IP3 analogs with improved specificity for the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. Another direction is the study of DCB-IP3 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of DCB-IP3 in treating other diseases, such as autoimmune diseases, should be explored. Finally, the development of DCB-IP3 as a potential therapeutic agent for veterinary medicine should also be investigated.
Conclusion:
DCB-IP3 is a potent inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine that has gained significant attention in scientific research in recent years. It has a variety of potential therapeutic applications, including anti-cancer, anti-inflammatory, and cardiovascular effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCB-IP3 have been discussed in this paper. Further research is needed to fully understand the potential of DCB-IP3 as a therapeutic agent.
合成法
DCB-IP3 can be synthesized using a multi-step process. The first step involves the synthesis of 2,3-dichlorobenzyl chloride by reacting 2,3-dichlorotoluene with thionyl chloride. The second step involves the synthesis of 3-(1H-imidazol-1-yl)propan-1-amine by reacting 1H-imidazole with 3-chloro-1-propanamine. The final step involves the reaction of 2,3-dichlorobenzyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine to form DCB-IP3.
科学的研究の応用
DCB-IP3 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. DCB-IP3 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models. DCB-IP3 has also been studied for its potential use in treating cardiovascular diseases by reducing cardiac hypertrophy and improving cardiac function.
特性
製品名 |
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
分子式 |
C13H15Cl2N3 |
分子量 |
284.18 g/mol |
IUPAC名 |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H15Cl2N3/c14-12-4-1-3-11(13(12)15)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 |
InChIキー |
OQWRETIMQOUOTC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2 |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)



![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)
![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)
